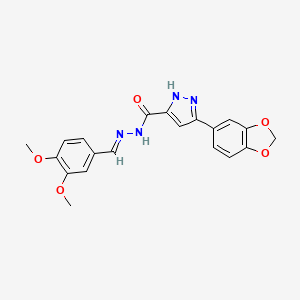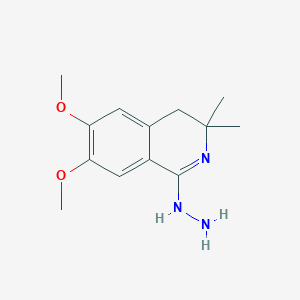![molecular formula C25H35FN2O2S B11650837 1-(4-Fluorophenyl)-4-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}piperazine](/img/structure/B11650837.png)
1-(4-Fluorophenyl)-4-{[2,4,6-tri(propan-2-yl)phenyl]sulfonyl}piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-FLUOROPHENYL)-4-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERAZINE is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-FLUOROPHENYL)-4-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERAZINE typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-fluoroaniline and 2,4,6-tris(propan-2-yl)benzenesulfonyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., triethylamine) and a solvent (e.g., dichloromethane).
Formation of Intermediate: The initial reaction between 4-fluoroaniline and 2,4,6-tris(propan-2-yl)benzenesulfonyl chloride forms an intermediate sulfonamide.
Cyclization: The intermediate undergoes cyclization with piperazine to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors and high-throughput screening.
Chemical Reactions Analysis
Types of Reactions
1-(4-FLUOROPHENYL)-4-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERAZINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives.
Scientific Research Applications
1-(4-FLUOROPHENYL)-4-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERAZINE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-FLUOROPHENYL)-4-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERAZINE involves its interaction with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to.
Pathways Involved: Signaling pathways that are modulated by the compound, leading to its pharmacological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-Chlorophenyl)-4-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperazine
- 1-(4-Methylphenyl)-4-[2,4,6-tris(propan-2-yl)benzenesulfonyl]piperazine
Uniqueness
1-(4-FLUOROPHENYL)-4-[2,4,6-TRIS(PROPAN-2-YL)BENZENESULFONYL]PIPERAZINE is unique due to the presence of the fluorine atom, which can significantly influence its chemical and biological properties. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C25H35FN2O2S |
|---|---|
Molecular Weight |
446.6 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpiperazine |
InChI |
InChI=1S/C25H35FN2O2S/c1-17(2)20-15-23(18(3)4)25(24(16-20)19(5)6)31(29,30)28-13-11-27(12-14-28)22-9-7-21(26)8-10-22/h7-10,15-19H,11-14H2,1-6H3 |
InChI Key |
DURSEDJZWOPEJK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC(=C(C(=C1)C(C)C)S(=O)(=O)N2CCN(CC2)C3=CC=C(C=C3)F)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-Bromophenyl)-2-[N-(2-bromophenyl)methanesulfonamido]acetamide](/img/structure/B11650763.png)

![8,10,12,13,15,16-hexazatetracyclo[7.7.0.02,7.011,15]hexadeca-1(16),2,4,6,9,11-hexaene-14-thione](/img/structure/B11650778.png)
![N-{[4-(piperidin-1-yl)phenyl]carbamothioyl}-3-propoxybenzamide](/img/structure/B11650789.png)
![8-Phenoxy-2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazole](/img/structure/B11650791.png)
![(5E)-5-{5-bromo-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11650797.png)
![ethyl 1-ethyl-2-methyl-5-{[(4-methylphenyl)carbonyl]oxy}-1H-indole-3-carboxylate](/img/structure/B11650800.png)
![(4Z)-1-(3-chlorophenyl)-4-[4-(dipropylamino)benzylidene]pyrazolidine-3,5-dione](/img/structure/B11650803.png)
![3-(3,4-dimethoxyphenyl)-11-(6-methyl-4-oxo-4H-chromen-3-yl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11650805.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3,5-diethoxybenzamide](/img/structure/B11650808.png)
![N,N'-1,4-phenylenebis{2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]acetamide}](/img/structure/B11650811.png)
![3-({4-[(2-Methoxyphenyl)methyl]piperazin-1-YL}methyl)-1H-indole](/img/structure/B11650813.png)
![2-[(4-{[(4-chlorophenyl)sulfanyl]methyl}-6-hydroxypyrimidin-2-yl)sulfanyl]-1-(2,2,4-trimethyl-4-phenyl-3,4-dihydroquinolin-1(2H)-yl)ethanone](/img/structure/B11650820.png)
